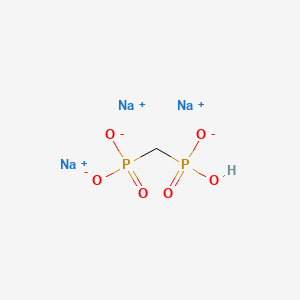

Trisodium methanediphosphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

39478-93-8 |

|---|---|

Molecular Formula |

CH3Na3O6P2 |

Molecular Weight |

241.95 g/mol |

IUPAC Name |

trisodium;hydroxy(phosphonatomethyl)phosphinate |

InChI |

InChI=1S/CH6O6P2.3Na/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);;;/q;3*+1/p-3 |

InChI Key |

SFDBJFMMXUVCFG-UHFFFAOYSA-K |

SMILES |

C(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Derivatization of Methanediphosphonate Compounds

Methodological Approaches to Methanediphosphonic Acid Synthesis

The synthesis of the core methanediphosphonic acid structure can be approached through several distinct methodologies, each with its own advantages and specific applications.

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. researchgate.net In the context of methanediphosphonic acid synthesis, this reaction can be adapted to use trihalomethyl precursors. A notable example involves the reaction of trialkyl phosphites with carbon tetrachloride. While this specific reaction primarily yields trichloromethylphosphonates, subsequent modifications and reactions can lead to the desired diphosphonate structure. A variation of this approach involves the use of Lewis acids to mediate the reaction at room temperature, which can improve yields and simplify the process. nih.govorganic-chemistry.org

Key Reactants: Trialkyl phosphites, Trihalomethanes (e.g., carbon tetrachloride, chloroform).

Reaction Conditions: Typically requires elevated temperatures, though Lewis acid catalysis can enable room-temperature reactions. organic-chemistry.org

Mechanism: Involves the nucleophilic attack of the phosphite (B83602) on the trihalomethyl precursor, followed by the elimination of an alkyl halide. researchgate.net

A related reaction, the Michaelis-Becker reaction, which involves a dialkyl phosphite and a sodium alkoxide, can also be employed.

A more direct route to methanediphosphonate esters involves the use of methylenebis(phosphonic dichloride) as a key intermediate. chemicalbook.comgoogle.com This compound can be synthesized from methanediphosphonic acid itself by reacting it with a chlorinating agent like phosphorus pentachloride. rsc.org The resulting dichloride is a versatile precursor that can be reacted with alcohols or other nucleophiles to form a variety of methanediphosphonate esters. google.comrsc.org For instance, reaction with an alcohol in the presence of a base such as pyridine (B92270) yields the corresponding tetraalkyl ester. rsc.org

Table 1: Synthesis of Methanediphosphonate Esters from Methylenebis(phosphonic dichloride)

| Reactant | Catalyst/Base | Product | Reference |

|---|---|---|---|

| Benzyl alcohol | Pyridine | Tetrabenzyl methanediphosphonate | rsc.org |

While less common, it is theoretically possible to synthesize methanediphosphonates through the oxidation of phosphorus compounds in a lower oxidation state. This could involve, for example, the oxidation of a compound containing a P(III)-C-P(III) core. However, literature primarily focuses on the stability and reactions of the P(V) state in diphosphonates.

Pyrochemical methods, which involve high temperatures, can also be used for the synthesis of diphosphonates. One such method is the thermal dehydration of certain phosphorus-containing compounds. mdpi.com These routes are generally less specific and can lead to a mixture of products.

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine, often with the elimination of a small molecule like water. numberanalytics.comfiveable.me The synthesis of methanediphosphonate can be achieved through a condensation reaction involving diethyl phosphite and dichloromethane (B109758) in the presence of a strong base like sodium ethoxide. unive.it This reaction, however, can be slow, sometimes requiring weeks to proceed to completion. unive.itresearchgate.net

Another approach involves the reaction of a carboxylic acid with a mixture of phosphorus trichloride (B1173362) or phosphorous acid, followed by hydrolysis. mdpi.comfrontiersin.org This method is particularly useful for preparing hydroxy-bisphosphonates. frontiersin.org

Table 2: Comparison of Condensation Reaction Methods

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Diethyl phosphite, Dichloromethane | Sodium ethoxide | Methanediphosphonate ester | unive.it |

Synthesis of Substituted Methanediphosphonic Acid Derivatives

The synthesis of substituted methanediphosphonic acid derivatives allows for the introduction of various functional groups, which can modulate the compound's properties. One common strategy is the alkylation of methanediphosphonic acid or its esters. acs.org This can be achieved by treating the parent compound with a base to form a carbanion, which is then reacted with an alkyl halide.

Furthermore, derivatives can be synthesized by modifying the ester groups of tetraalkyl methanediphosphonates. For example, selective hydrolysis of the ester groups can yield partial esters, which can then be further functionalized. google.com The use of different alcohols during the initial esterification of methylenebis(phosphonic dichloride) also provides a direct route to asymmetrically substituted esters. google.com

Two original acid derivatives of methylene (B1212753) diphosphonic acid (MDP) with two inequivalent phosphorus atoms have been synthesised: [(thiophosphonato)-methyl]phosphonic acid (MDPS), and [(isopropylamido phosphonato)-methyl] phosphonic acid (MDPN). tandfonline.com

Preparation of α-Halo Methanediphosphonic Acid Derivatives

The introduction of halogen atoms at the α-carbon of methanediphosphonic acid (MDP) modifies the compound's properties, such as acidity and steric bulk. tandfonline.com These α-halo derivatives are typically synthesized from their corresponding α-halogenated tetraalkyl methanediphosphonate esters. tandfonline.com

A general approach involves the halogenation of tetraalkyl methanediphosphonates. For instance, tetraethyl methylenebisphosphonate can be treated with a 13% aqueous solution of sodium hypochlorite (B82951) (NaClO) with hydrochloric acid (HCl) at a pH of 9-10 to yield tetraethyl 1,1-dichloromethylene bisphosphonate. nih.gov Similarly, tetraethyl chlorofluoromethanediphosphonate can be prepared by reacting tetraethyl fluoromethanediphosphonate with a sodium hypochlorite solution. tandfonline.com

The synthesis of a range of tetraalkyl α,α-dihalo and α-monohalo methanediphosphonates has been described, with detailed procedures for isopropyl, ethyl, and methyl esters. tandfonline.com For example, tetraisopropyl α-halo methanediphosphonates can be prepared in high yields (88–96%). tandfonline.com The corresponding α-halogenated methanediphosphonic acids are then obtained by hydrolyzing the ester derivatives with hydrochloric acid. tandfonline.comtandfonline.com These acids are often characterized as their tris(dicyclohexylammonium) salts. tandfonline.comtandfonline.com

Reductive methods can be employed to convert dihalo-MDP esters to their monohalo counterparts. tandfonline.com While methods using sodium hydrosulfide (B80085) (NaSH) and n-butyllithium have been reported, an alternative approach involves nucleophilic dehalogenation using potassium fluoride (B91410) (KF) with tandfonline.comscispace.com-crown ether in an aprotic dipolar solvent, though this method can be costly and require long reaction times. tandfonline.com

The following table summarizes the synthesis of some α-halogenated methanediphosphonate esters:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Tetraethyl methylenebisphosphonate | 13% aq. NaClO, 37% HCl, Na2CO3 | Tetraethyl 1,1-dichloromethylene bisphosphonate | 56% | nih.gov |

| Tetraethyl fluoromethanediphosphonate | 5.25% aq. NaClO, NaCl | Tetraethyl chlorofluoromethanediphosphonate | 87% (predominant component) | tandfonline.com |

| Tetraisopropyl fluoromethanediphosphonate | 5.25% aq. NaClO | Tetraisopropyl chlorofluoromethanediphosphonate | - | tandfonline.com |

Synthesis of Oxomethanediphosphonates (Carbonyldiphosphonates)

Oxomethanediphosphonates, also known as carbonyldiphosphonates (COMDP), are characterized by a carbonyl group at the methylene bridge. tandfonline.comresearchgate.net A common method for their synthesis involves the alkaline hydrolysis of dihalomethylenediphosphonic acid salts. google.com For example, tetrasodium (B8768297) carbonyldiphosphonate can be prepared by refluxing tetrasodium 1,1-dichloromethylene bisphosphonate with a strong base like sodium hydroxide (B78521) (NaOH). nih.govgoogle.com The reaction is typically carried out in water, and the product can be precipitated and recrystallized. nih.gov

The synthesis of tetrasodium carbonyldiphosphonate has been detailed where a mixture of 1,1-dichloromethylene bisphosphonate in 20% HCl is refluxed, concentrated, and then refluxed in 2 M NaOH. nih.gov The resulting tetrasodium salt is obtained after recrystallization from water with a yield of 68%. nih.gov

It is important to use bases free from polyvalent cations like calcium and magnesium to avoid the formation of hard-to-remove impurities. google.com

Nucleoside 5′-Methylenebis(phosphonate) Synthesis

Nucleoside 5′-methylenebis(phosphonates) are analogues of biologically important pyrophosphates. acs.org Several synthetic strategies have been developed to form the P-C-P bridge and attach it to the 5'-position of a nucleoside.

One approach involves the use of 2-(4-nitrophenyl)ethyl methylenebis(phosphonate) as a phosphonylating agent. tandfonline.comtandfonline.com This reagent is prepared by reacting 2-(4-nitrophenyl)ethyl alcohol with methylenebis(phosphonyl) tetrachloride. tandfonline.comtandfonline.com The resulting mono-ester derivative is then treated with a coupling agent like diisopropylcarbodiimide (DIC) to form a bicyclic intermediate, which subsequently reacts with a protected 2'-deoxynucleoside. tandfonline.com The final step involves the removal of the nitrophenylethyl protecting group via β-elimination with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired 2'-deoxynucleoside 5'-methylenebis(phosphonate). tandfonline.comtandfonline.com

Another direct method for the synthesis of nucleoside 5'-methylenebis(phosphonates) from unprotected nucleosides utilizes methylenebis(phosphonic dichloride) in a suitable solvent like trimethyl phosphate (B84403) (TMP). researchgate.net This method has been successfully applied to the synthesis of various modified adenosine (B11128) 5'-methylene bisphosphonates. researchgate.net

The synthesis can also proceed through the nucleophilic displacement of a 5'-O-tosyl nucleoside with the ammonium (B1175870) salts of methylenebisphosphonic acid. mdpi.com However, for purine (B94841) nucleosides, this method can lead to the formation of cyclic 3',5'-nucleosides, resulting in lower yields of the desired product. tandfonline.com The Mitsunobu reaction has also been explored for the phosphonylation of nucleosides. tandfonline.comresearchgate.net

The following table outlines different approaches to nucleoside 5′-methylenebis(phosphonate) synthesis:

| Method | Key Reagents/Intermediates | Key Features | Reference(s) |

| Phosphonylating Agent | 2-(4-Nitrophenyl)ethyl methylenebis(phosphonate), DIC, DBU | Involves a bicyclic intermediate and protecting group removal. | tandfonline.com, tandfonline.com |

| Direct Phosphonylation | Methylenebis(phosphonic dichloride), Trimethyl phosphate | Allows for direct phosphonylation of unprotected nucleosides. | researchgate.net |

| Nucleophilic Displacement | 5'-O-Tosyl nucleoside, Ammonium salts of methylenebisphosphonic acid | Prone to side reactions (cyclization) with purine nucleosides. | tandfonline.com, mdpi.com |

| Mitsunobu Reaction | Methylenebisphosphonic acid, DEAD, TPP | Can be used for phosphonylation of nucleosides. | tandfonline.com, researchgate.net |

Dialkyl Methanediphosphonic Acids (e.g., P,P′-Di(2-ethylhexyl) Methanediphosphonic Acid)

The synthesis of dialkyl methanediphosphonic acids, such as P,P′-di(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]), has been achieved with high purity and yield. scispace.comtandfonline.com These compounds are of interest as metal extractants. scispace.com

A facile synthesis for symmetric esters of alkylenebisphosphonic acids has been developed. google.com This method can be used to prepare precursors for compounds like H₂DEH[MDP]. google.com For example, P,P′-bis(2-ethylhexyl) P,P′-dimethyl methylenebisphosphonate can be synthesized via the tetrazole-catalyzed condensation of methylenebis(phosphonic dichloride). google.com The final conversion to H₂DEH[MDP] takes advantage of the different reactivity of the methyl and 2-ethylhexyl esters. google.com

The synthesis of H₂DEH[MDP] and P,P'-dioctyl methanediphosphonic acid (H₂DO[MDP]) has been reported, with H₂DEH[MDP] being selected for further metal extraction studies due to its favorable physical properties. scispace.com The preparation of metal complexes of H₂DEH[MDP], including those with copper(II), iron(III), europium(III), thorium(IV), and uranium(VI), has also been described. researchgate.net

Purification Strategies and Yield Optimization for Diphosphonate Compounds

The purification of diphosphonate compounds and the optimization of their synthesis yields are critical steps in their preparation. Various chromatographic and non-chromatographic techniques are employed.

For α-halogenated methanediphosphonate esters, purification by flash chromatography is often necessary. tandfonline.com For example, tetraethyl chlorofluoromethanediphosphonate can be purified using an eluent of 30% benzene (B151609) in ethyl acetate (B1210297). tandfonline.com In industrial-scale synthesis of compounds like tetraisopropyl dichloromethylene diphosphonate, column chromatography is crucial for isolating the target compound from byproducts.

High-performance countercurrent chromatography (HPCCC) has emerged as a valuable technique for the purification of medronic acid monoesters, particularly for larger scale purifications (up to 140 mg). nih.govresearchgate.net For smaller scale purifications (10-20 mg), hydroxyapatite (B223615) chromatography can be utilized. nih.gov

Yield optimization often involves careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry. researchgate.net For instance, in the synthesis of tetraethyl alkylene-diphosphonates via the Michaelis-Arbuzov reaction, high yields can be achieved. tandfonline.com The optimization of the one-step diphosphorylation reaction has been studied, with factors like the nature of substituents on the nitrogen and carbon atoms influencing the yield. researchgate.net In the synthesis of H₂DEH[MDP], the product is obtained in a 92% yield after washing the organic phase with dilute HCl to remove tetrazole and amine byproducts. google.com

The following table summarizes some purification and yield optimization strategies:

| Compound Type | Purification Method | Yield Optimization Strategy | Reference(s) |

| α-Halogenated Methanediphosphonate Esters | Flash Chromatography | - | tandfonline.com |

| Tetraisopropyl Dichloromethylene Diphosphonate | Column Chromatography | Optimization of solvent, reaction time. | |

| Medronic Acid Monoesters | High-Performance Countercurrent Chromatography (HPCCC), Hydroxyapatite Chromatography | - | nih.gov, researchgate.net |

| Tetraethyl Alkylene-Diphosphonates | - | Michaelis-Arbuzov reaction conditions. | tandfonline.com |

| H₂DEH[MDP] | Washing with dilute HCl | - | google.com |

Stereochemical Control and Functional Group Transformations in Diphosphonate Synthesis

Controlling the stereochemistry during the synthesis of diphosphonates is essential for producing compounds with specific biological activities. wiley-vch.de Asymmetric synthesis aims to produce stereoisomeric products in unequal amounts. wiley-vch.de

The stereoselectivity in reactions of α-lithiosulfinyl carbanions with aldehydes has been studied, demonstrating that steric effects and intramolecular chelation are important factors. psu.edu While not directly focused on trisodium (B8492382) methanediphosphonate, these principles of stereochemical control are broadly applicable in organophosphorus chemistry.

Functional group transformations are key to creating a diverse range of diphosphonate derivatives. The α-hydroxy group in α-hydroxyphosphonates is a versatile handle for further modifications. mdpi.com It can be O-alkylated or O-acylated. mdpi.com Oxidation of the α-hydroxy group leads to the formation of ketophosphonates. mdpi.com Furthermore, the hydroxyl group can be replaced by a halogen atom or an amino group through nucleophilic substitution. mdpi.com

The hydrolysis of ester groups in dialkyl phosphonates to the corresponding phosphonic acids is a common final step in the synthesis of many diphosphonate drugs. beilstein-journals.org This can be achieved under acidic conditions, for example, by refluxing with concentrated HCl. acs.org

The introduction of a fluorine atom can significantly alter the biological properties of a molecule. Fluorination of methanediphosphonate esters using reagents like perchloryl fluoride has been used to synthesize fluoromethanediphosphonic acid and difluoromethanediphosphonic acid. acs.org The α-fluoro risedronate analogue, for instance, retains biological activity but has reduced bone affinity compared to the parent compound. researchgate.net

Coordination Chemistry of Methanediphosphonate Ligands

Fundamental Principles of Diphosphonate-Metal Ion Complexation

The ability of diphosphonates, including methanediphosphonate, to form stable complexes with metal ions is governed by several key principles. These range from the inherent design of the ligand to the specific nature of its interaction with metal centers in aqueous environments.

Ligand Design and Structure-Affinity Relationships

The design of diphosphonate ligands is crucial in determining their affinity and selectivity for different metal ions. The methanediphosphonate group, characterized by a P-C-P backbone, serves as a powerful chelating agent. researchgate.net The structure of the ligand, particularly the substituents on the central carbon atom or the phosphorus atoms, can be modified to fine-tune its complexation properties. utwente.nl For instance, the introduction of amino groups can create aminomethanediphosphonic acids which show a high affinity for lanthanides and actinides in acidic solutions. osti.gov

The affinity of these ligands is also related to their acidity. Unlike polycarboxylate ligands, which are less effective at complexing actinide cations in acidic solutions (pH < 2) due to their high affinity for protons, phosphonic acid-based ligands form strong complexes under these conditions. iaea.orgosti.gov The stability of complexes often shows a linear correlation with the basicity of the ligand. researchgate.net The fixed geometry imposed by certain ligand backbones, such as a benzene (B151609) ring in benzene-1,2-diphosphonic acid, can enhance complex stability compared to more flexible structures. researchgate.net

Coordination Modes of the Phosphoryl Oxygen Atoms

The primary interaction site for metal chelation in diphosphonate ligands is the phosphoryl group (>P=O). wikipedia.org The oxygen atoms of the phosphoryl groups are key to coordination. nih.gov Diphosphonates can bind to metal ions in various coordination modes, leading to a diversity of architectures in the resulting metal-phosphonate compounds. researchgate.net The formation of stable five or six-membered chelate rings through the phosphoryl oxygens is a primary driver of their high metal ion affinity. tennessee.edutennessee.edu The deprotonated monoprotonated phosphonate (B1237965) moiety (-PO₃H⁻) is often the principal binding group in acidic solutions. iaea.org However, evidence also suggests that doubly protonated groups (-PO₃H₂) can coordinate to metal ions. iaea.org

Role of Ion Exchange and Chelation in Metal Binding

The complexation of metal ions by diphosphonate ligands can occur through two primary mechanisms: ion exchange and coordination (chelation). mdpi.com In less acidic conditions, the process is often dominated by ion exchange, where the metal cation replaces the acidic protons of the phosphonic acid groups. google.comscispace.com As acidity increases, the ion-exchange mechanism is suppressed, and coordination, involving the direct binding of the metal ion to the neutral phosphoryl oxygen atoms, becomes the dominant interaction. tennessee.edumdpi.com

The ability of the geminal phosphonate groups (both attached to the same carbon) in methanediphosphonate to form a chelate ring with a metal ion is a critical feature. tennessee.edu This "intra-ligand cooperation" results in significantly higher ionic affinities than would be possible from the interaction with a single phosphonate group alone. tennessee.edu Resins functionalized with diphosphonic acid groups, such as Diphonix®, demonstrate very high affinities for a range of metal ions precisely because of the coordinating ability of the phosphoryl oxygen and a ligand structure that facilitates chelation. google.comscispace.com

Influence of Hydrogen Bonding on Ionic Affinities

Hydrogen bonding plays a significant role in modulating the metal ion affinity of phosphonate ligands. nih.gov Intramolecular hydrogen bonding can increase the basicity and, consequently, the donor power of the phosphoryl oxygen, thereby enhancing its affinity for metal ions. nih.gov This enhancement allows for the use of these ligands in solutions of much greater acidity than would be possible otherwise. nih.gov

Complexation Behavior with Diverse Metal Ions

Methanediphosphonate and its derivatives exhibit a strong affinity for a variety of metal ions, with a particular effectiveness in complexing hard acid cations like trivalent lanthanides and actinides.

Trivalent Lanthanide and Actinide Cations (e.g., Fe(III), La(III), Lu(III), Eu(III))

Methanediphosphonic acid (MDP) and its derivatives are highly effective at complexing trivalent f-block elements as well as other trivalent ions like Fe(III). osti.govuct.ac.za This strong affinity is noted even in highly acidic conditions. scispace.comresearchgate.net

Iron (Fe(III)): Diphosphonic acids show a particularly high affinity for Fe(III), with some resins capable of quantitatively complexing iron ions from nitric acid solutions. tennessee.edu The extraction of Fe(III) by P,P'-di(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]) is strong and shows little dependence on acid concentration, indicating a robust complexation. scispace.com The complexes formed tend to aggregate into rod-like structures in organic solvents. tandfonline.com

Lanthanides (La(III), Eu(III), Lu(III)): The complexation of trivalent lanthanides by diphosphonates is well-documented. osti.govuct.ac.za Europium(III) is often used as a representative lanthanide and an analogue for trivalent actinides in complexation studies. mdpi.comiaea.org The affinity for lanthanides can be influenced by the specific ligand structure and the ionic radius of the metal. For instance, studies with monoprotic phosphate (B84403) ligands show an affinity order of Lu(III) > La(III) for trivalent ions. mdpi.comnih.gov The complexation thermodynamics of Eu(III) with benzene-1,2-diphosphonic acid reveal that the fixed geometry of the ligand enhances complex stability. researchgate.net

The table below summarizes the observed affinities of various diphosphonate ligands for selected trivalent metal ions.

| Ligand Type | Metal Ion | Observed Affinity/Behavior | Source(s) |

| Diphosphonic Acid | Fe(III) | Quantitative complexation from 1N HNO₃. | tennessee.edu |

| H₂DEH[MDP] | Fe(III) | Strong extraction, forms rod-like aggregates. | scispace.comtandfonline.com |

| H₂DEH[MDP] | La(III) | Exhibits little to no tendency to aggregate in complexes. | tandfonline.com |

| Monoprotic Phosphates | Lu(III) | Higher affinity compared to La(III) and Al(III). | mdpi.comnih.gov |

| Monoprotic Phosphates | La(III) | Lower affinity compared to Lu(III), but significant complexation. | mdpi.comnih.gov |

| Methanediphosphonic Acid | Eu(III) | Forms strong complexes in moderately acidic solutions. | osti.gov |

| N-piperidinomethane-1,1-diphosphonic acid | Eu(III), Cf(III) | No significant separation factor observed, indicating similar complexation. | iaea.org |

| Diphonix® Resin | Fe(III), Actinides | High affinity due to geminal diphosphonic acid groups. | scispace.com |

| *H₂DEH[MDP]: P,P'-di(2-ethylhexyl) methanediphosphonic acid |

Divalent Metal Cations (e.g., Pb(II), Cd(II), Cu(II), Zn(II), Ca(II))

The interaction of methanediphosphonate and its derivatives with divalent metal cations has been a subject of significant interest. Studies involving phosphinic acid ligands immobilized on polystyrene have provided insights into the binding mechanisms of divalent metal ions. The affinity for these metals was found to follow the sequence Pb(II) > Cd(II) > Cu(II) > Zn(II) > Ni(II), which aligns with an increasing ionic index, suggesting a predominantly ion-exchange mechanism. tandfonline.comresearchgate.net For copper(II), a higher than expected affinity was attributed to a combined ion-exchange and redox reaction, leading to the formation of Cu(0) and the oxidation of the phosphinic ligand to phosphonic acid. researchgate.net

In complexes with ligands containing pyridinecarboxylate groups, which share coordination features with phosphonates, the stability of Zn(II), Cd(II), and Pb(II) complexes has been investigated. nih.gov For instance, the replacement of an ethylene (B1197577) backbone with a cyclohexylene ring in the ligand structure significantly increases the stability of the Pb(II) and Cd(II) complexes, while having a lesser effect on the Zn(II) and Ca(II) complexes. nih.gov This highlights the influence of ligand architecture on metal ion selectivity.

| Metal Cation | Observed Affinity Trend | Coordination Characteristics |

|---|---|---|

| Pb(II) | Highest affinity in the series tandfonline.comresearchgate.net | Primarily ion-exchange mechanism tandfonline.com |

| Cd(II) | Higher affinity than Cu(II), Zn(II), Ni(II) tandfonline.comresearchgate.net | Forms stable complexes, influenced by ligand backbone nih.gov |

| Cu(II) | Affinity influenced by redox reactions researchgate.net | Can be reduced to Cu(0) by phosphinic acid ligands researchgate.net |

| Zn(II) | Lower affinity than Pb(II) and Cd(II) tandfonline.comresearchgate.net | Forms tetrahedral coordination geometries in some complexes researchgate.net |

| Ca(II) | Exhibits little or no tendency to aggregate in complexes with H2DEH[MDP] tandfonline.com | Forms polymeric structures with some diphosphonate ligands acs.org |

Tetravalent and Hexavalent Actinides (e.g., Th(IV), U(VI))

Methanediphosphonate and its substituted derivatives exhibit a particularly strong affinity for tetravalent and hexavalent actinides, making them effective complexing agents for these elements. osti.govresearchgate.neteichrom.com The interaction is characterized by the formation of highly stable, often protonated, complexes in acidic solutions. osti.goviaea.org

For Thorium(IV), studies have revealed the formation of various complexes with substituted methanediphosphonic acids. tandfonline.com The complexation is strong, and under certain conditions, Th(IV)-H₂DEH[MDP] complexes can form large aggregates in the organic phase. tandfonline.com The coordination environment around Th(IV) in some complexes is described as a distorted edge-coalesced icosahedron, with coordination numbers that can be as high as 10 or more. uleth.ca

The uranyl(VI) ion (UO₂²⁺) also forms stable complexes with methanediphosphonate. osti.goviaea.org The kinetics of complexation between UO₂²⁺ and methanediphosphonic acid have been studied, indicating an associative mechanism for both the formation and dissociation reactions. iaea.org In acidic solutions, protonated complexes are dominant. osti.govpsu.edu At higher pH and metal concentrations, the formation of polynuclear uranyl-methanediphosphonate species has been observed. osti.goviaea.org The coordination of the uranyl ion is typically in the equatorial plane, with the linear O=U=O axis being perpendicular to this plane. researchgate.net

| Actinide Ion | Complex Characteristics | Coordination Details |

|---|---|---|

| Th(IV) | Forms highly stable complexes, prone to aggregation at high metal loading tandfonline.com | Can achieve high coordination numbers (e.g., >10) uleth.ca |

| U(VI) (Uranyl) | Forms stable, protonated complexes in acidic media; can form polynuclear species osti.goviaea.orgpsu.edu | Equatorial coordination of ligands around the linear UO₂²⁺ core researchgate.net |

Interactions with Main Group and Transition Metal Centers

The coordination chemistry of methanediphosphonate extends to a variety of main group and transition metals. nih.govlibretexts.org Transition metal ions such as Co(II), Cu(II), Mn(II), and Zn(II) form one-dimensional and two-dimensional coordination polymers with methanediphosphonate and auxiliary N,N-heterocyclic ligands. researchgate.netscispace.com These structures are often assembled under mild conditions and can exhibit interesting topological features. researchgate.net The coordination environment around the transition metal center in these polymers is typically octahedral or tetrahedral. researchgate.netuniba.sk

For main group metals, such as Ca(II), Sr(II), and Pb(II), methanediphosphonate and its derivatives can form coordination polymers with diverse structural motifs. acs.org The nature of the metal ion and the specific diphosphonate ligand used influences the final structure, which can range from one-dimensional chains to more complex two- or three-dimensional networks.

Structural Elucidation of Methanediphosphonate Metal Complexes

The structural characterization of metal complexes with methanediphosphonate is crucial for understanding their properties and reactivity. Various analytical techniques are employed to determine the stoichiometry, protonation state, and coordination geometry of these complexes in both solid and solution states.

Determination of Complex Stoichiometry and Protonation States

In acidic solutions, methanediphosphonate complexes with f-elements (lanthanides and actinides) are often protonated. osti.gov The stoichiometry of these complexes can vary, with metal-to-ligand ratios ranging from 1:1 to 1:3 being observed for europium, thorium, and uranyl ions. osti.goviaea.org The degree of protonation is significant, with the monoprotonated phosphonate moiety (-PO₃H⁻) being the primary binding group. osti.gov The existence of complexes with the stoichiometry M(H₃L) implies that even doubly protonated groups (-PO₃H₂) can coordinate to the metal ion. osti.goviaea.org Potentiometric titrations and NMR spectroscopy are key techniques used to determine these protonation constants and complex stoichiometries in solution. iaea.orgtandfonline.com For instance, for a chelating ion-exchange resin with diphosphonate groups, the intrinsic equilibrium constants for the first two protonations were determined to be pK₄ ≈ 10.47 and pK₃ ≈ 7.24. tandfonline.com

| Metal Ion System | Observed Stoichiometries (M:L) | Dominant Ligand Species in Acidic Solution |

|---|---|---|

| Eu(III), Th(IV), U(VI) with 1,1-diphosphonates | 1:1, 1:2, 1:3 osti.goviaea.org | Protonated forms (e.g., H₂L²⁻, H₃L⁻) osti.gov |

| Uranyl with MDPA (pH 5-8) | 2:2, 2:3 (polynuclear) osti.goviaea.org | Deprotonated forms become more significant as pH increases |

Characterization of Chelate and Bridging Coordination Geometries

Methanediphosphonate ligands can coordinate to metal centers in several ways, most commonly through chelation or bridging. In a chelating mode, both phosphonate groups of a single ligand bind to the same metal ion, forming a stable ring structure. In a bridging mode, the ligand connects two or more metal centers. Infrared (IR) spectroscopy is a powerful tool for distinguishing these coordination modes. A shift in the asymmetric and symmetric stretching frequencies of the P-O bonds upon complexation can indicate the nature of the metal-ligand interaction. researchgate.net For example, the shift of both νₐₛᵧₘ(POO⁻) and νₛᵧₘ(POO⁻) to lower energies compared to the sodium salt is indicative of symmetrical coordination through chelate and/or bridging interactions. researchgate.net X-ray crystallography provides definitive structural information, as seen in the crystal structure of a neodymium complex with 1-hydroxyethane-1,1-diphosphonic acid (HEDP), which revealed the presence of both bridging and terminal (chelated) HEDP ligands. osti.gov

Formation of Polynuclear Complexes and Aggregates

Under certain conditions, particularly at higher metal concentrations and pH values, methanediphosphonate can facilitate the formation of polynuclear complexes and larger aggregates. tandfonline.comosti.gov For example, potentiometric studies of the uranyl-methanediphosphonic acid system indicated the formation of polynuclear species with 2:2 and 2:3 metal-to-ligand stoichiometries in the pH range of 5 to 8. osti.goviaea.org

The aggregation behavior is highly dependent on the metal ion. Small-angle neutron scattering (SANS) studies on metal complexes with P,P'-di(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]) showed that while Ca(II), Al(III), La(III), and Nd(III) complexes have little tendency to aggregate, uranyl complexes form small aggregates, and Th(IV) complexes form large aggregates under high metal loading. tandfonline.com The formation of these polynuclear structures is an important consideration in processes like solvent extraction, where high metal concentrations are common. researchgate.net

Analysis of Inner Coordination Sphere Composition

Analysis of the inner coordination sphere of methanediphosphonate complexes reveals that the phosphonate groups coordinate to metal ions in a symmetrical fashion, often through chelation or bridging interactions. tandfonline.comtandfonline.com Infrared spectroscopy is a key technique used to probe these interactions. The phosphorus-oxygen stretching frequencies in the infrared spectra are sensitive to the identity of the metal ion. tandfonline.com A shift to lower frequencies of both the asymmetric and symmetric P-O stretching bands, relative to the sodium salt, is indicative of symmetrical coordination. tandfonline.com

In the solid state, the inner coordination sphere of a neodymium complex with a related diphosphonate ligand, 1-hydroxyethane-1,1-diphosphonic acid (HEDPA), was found to be exclusively populated by phosphonate oxygens, resulting in an 8-coordinate geometry. osti.gov The water molecules and hydronium ions were located in the crystal lattice but not directly coordinated to the metal ion. osti.gov However, in aqueous solutions, studies on europium complexes with diphosphonic acids suggest the presence of water molecules within the inner coordination sphere. osti.gov For instance, laser-induced fluorescence studies of 1:2 europium-diphosphonate complexes in acidic aqueous solutions indicated that three water molecules are part of the inner coordination sphere of the metal ion. osti.gov This highlights the importance of the solvent in influencing the composition of the inner coordination sphere. osti.gov

The formation of a chelate ring with a diphosphonate ligand typically involves the displacement of two solvent molecules from the inner coordination sphere of the metal ion. iaea.org However, the entropy change observed for some f-element complexes with methanediphosphonic acid (MDPA) is smaller than expected, suggesting a more complex interplay of factors beyond simple solvent displacement. iaea.org

Solution Chemistry and Supramolecular Assembly

The behavior of trisodium (B8492382) methanediphosphonate and its complexes in solution is governed by a variety of factors, including ligand aggregation, metal ion concentration, pH, and the nature of the solvent.

Dimerization and Aggregation Phenomena of Diphosphonate Ligands in Solution

Diphosphonate ligands, particularly in non-polar solvents, exhibit a strong tendency to form aggregates. For instance, P,P'-di(2-ethylhexyl) methanediphosphonic acid (H2DEH[MDP]) has been shown to exist as a dimer in toluene. tandfonline.comtandfonline.com This dimerization is a key feature of its solution chemistry. tandfonline.com The aggregation behavior can be influenced by the presence of metal ions, with the degree of aggregation often increasing significantly with increasing metal ion concentration. tandfonline.com In some cases, the formation of larger aggregates, such as rod-like structures, has been observed at high metal loading. tandfonline.com

The aggregation of diphosphonate ligands is not limited to organic solvents. In aqueous solutions, the formation of supramolecular polymers driven by the dimerization of diphosphonate monomers within cyanostar macrocycles has been demonstrated. nsf.gov This highlights the versatility of diphosphonate ligands in forming organized structures in different environments.

Impact of Metal Ion Concentration and Ionic Potential on Aggregation Behavior

The concentration and ionic potential (charge-to-radius ratio) of metal ions play a crucial role in the aggregation behavior of diphosphonate ligands. tandfonline.com An increase in metal ion concentration can dramatically enhance the degree of aggregation of ligands like H2DEH[MDP] in toluene. tandfonline.com Similarly, the ionic potential of the metal ion influences these interactions. tandfonline.com The difference between the asymmetric and symmetric phosphorus-oxygen stretching frequencies in the infrared spectra of metal complexes of P,P'-di(2-ethylhexyl) ethanediphosphonic acid becomes smaller as the ionic potential of the metal ion increases, suggesting a stronger and more symmetrical coordination. tandfonline.comtandfonline.com

Studies on various metal complexes with H2DEH[MDP] have shown that the tendency to aggregate varies depending on the metal ion. tandfonline.com While Ca(II), Al(III), La(III), and Nd(III) complexes show little to no aggregation, uranyl complexes form small aggregates at high metal loading, and Th(IV) complexes form large aggregates under similar conditions. tandfonline.com This differential aggregation behavior is important for understanding the solvent extraction properties of these ligands. tandfonline.com

The effect of metal ion concentration is not always to promote aggregation. In some systems, the type of aggregation can be affected. For example, with some extractants, high metal loading can lead to the formation of larger aggregates with different shapes, such as rod-like and cylindrical structures. researchgate.net

pH-Dependent Complex Formation and Solubility in Aqueous Systems

The pH of the aqueous solution is a critical parameter that governs the complexation and solubility of trisodium methanediphosphonate and its metal complexes. The protonation state of the phosphonate groups is highly dependent on pH, which in turn affects their ability to bind to metal ions. researchgate.netsolubilityofthings.com

In acidic solutions, diphosphonate ligands are often protonated, and complex formation occurs with these protonated species. iaea.orgosti.gov The monoprotonated phosphonate group (-PO3H⁻) is a principal binding group in acidic media, but complexes with doubly protonated groups (-PO3H2) have also been observed. iaea.orgosti.gov The stability of these complexes is influenced by the pH, with a decrease in complex formation generally observed as the pH is lowered. researchgate.net

The solubility of both the free ligand and its metal complexes can be significantly affected by pH. For instance, some lanthanide complexes with aminodiphosphonate ligands have persistent solubility problems, while others exhibit excellent solubility over a range of pH values (e.g., pH 2 to 6). osti.gov The solubility of metal ion complexes with certain diphosphonate complexants has been determined to be good in media ranging from moderately alkaline to very acidic. google.com In general, the solubility of phosphonomethylphosphonic acid is influenced by the pH of the solution due to changes in the ionization state of the phosphonic acid groups. solubilityofthings.com

The formation of different complex species at different pH values can also impact solubility. For example, with europium(III) and etidronic acid (HEDP), species with different solubilities can form, and the components of the medium can compete with HEDP for complexation with the metal ion. mdpi.com

Solvent Effects on Coordination and Complex Stability

The solvent plays a significant role in the coordination chemistry and stability of methanediphosphonate complexes. The nature of the solvent can influence the structure of the complex, the composition of the inner coordination sphere, and the thermodynamics of complex formation.

In non-polar solvents like toluene, diphosphonic acid extractants tend to aggregate, a phenomenon that is crucial for their metal extraction capabilities. tandfonline.comtandfonline.com The polarity of the solvent can also affect the stoichiometry of the resulting complexes. utwente.nl

In aqueous solutions, water molecules can directly participate in the coordination sphere of the metal ion, as seen in europium-diphosphonate complexes. osti.gov The displacement of these water molecules upon complex formation is a key thermodynamic driver. iaea.org

Mixed solvent systems, such as methanol-water, have been used to study the kinetics of complexation. In the case of uranyl complexation with a diphosphonate ligand, the rate of complex formation and the activation parameters in a 50:50 methanol-water mixture were found to be similar to those in purely aqueous solutions, suggesting that subtle changes in the surrounding medium may have a limited effect on the kinetics of an intramolecular process. psu.edu However, the activation entropy for the dissociation of the complex was significantly different in the mixed solvent, indicating a role for the solvent in the dissociation mechanism. psu.edu

Thermodynamic and Kinetic Investigations of Complex Formation

Understanding the thermodynamic and kinetic aspects of complex formation is essential for predicting the behavior of this compound as a chelating agent.

Thermodynamic studies provide insights into the stability and driving forces of complexation. The complexation of europium(III) with methanediphosphonic acid (MDPA) has been compared to that with malonate. iaea.orgosti.gov The thermodynamic parameters for the formation of the 1:1 complexes are similar, suggesting analogous structures. iaea.orgosti.gov However, the formation of the 1:2 europium-MDPA complex is driven by an exothermic enthalpy and a small favorable entropy, in contrast to the corresponding malonate complex which is entropically driven. iaea.orgosti.gov This suggests that interligand hydrogen bonding and the ordering of solvent molecules may play a significant role in the stability of the diphosphonate complex. iaea.org

Kinetic studies reveal the rates and mechanisms of complex formation and dissociation. The kinetics of complexation of uranyl(VI) with methanediphosphonic acid (MDPA) have been investigated using stopped-flow spectrophotometry. iaea.orgacs.org The reaction proceeds via a first-order approach to equilibrium. iaea.org The rate parameters for the formation and dissociation of the uranyl-MDPA complex have been determined. psu.eduiaea.org

The complex formation reaction was found to be independent of acid concentration at acidities above 0.03 M, while the dissociation reaction showed a direct dependence on the hydrogen ion concentration. iaea.orgacs.org Activation parameters for both formation and dissociation reactions are consistent with an associative mechanism. iaea.orgacs.org

Interactive Data Table: Kinetic Parameters for Uranyl-Diphosphonate Complexation

Please note that the following table contains data for methanediphosphonic acid (MDPA) and related diphosphonic acids to provide context.

Click to view interactive data table

| Ligand | Formation Rate Constant (k_f) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) |

| Methanediphosphonic acid (MDPA) | 6813 (±320) iaea.org | 31.3 (±2.1) iaea.org |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDPA) | 7715 (±146) iaea.org | 27.5 (±2.0) iaea.org |

| Ethane-1,2-diphosphonic acid (E12DPA) | 216 (±24) iaea.org | 47.4 (±2.6) iaea.org |

Theoretical and Computational Studies of Methanediphosphonate Systems

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods are employed to elucidate the electronic structure, molecular geometry, and reactivity of diphosphonate systems. These calculations provide a fundamental understanding of the intrinsic properties of these molecules.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study diphosphonate systems. nih.gov Ab initio methods are based on first principles, using the Schrödinger equation without empirical parameters. wavefun.com DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost. wikipedia.orgpeacta.org

DFT computations have been successfully used to characterize bisphosphonate derivatives. researchgate.net For instance, the B3LYP hybrid functional combined with appropriate basis sets like 6-31+G(d,p) has been employed to optimize molecular structures and calculate binding energies. researchgate.net These calculations can predict various molecular properties, including NMR and nuclear quadrupole resonance (NQR) parameters, which are valuable for structural elucidation. researchgate.net

The choice of method and basis set is crucial for obtaining reliable results. While ab initio methods like Hartree-Fock (HF) can be computationally demanding, they provide a rigorous framework. wavefun.comnumberanalytics.com DFT offers a more computationally tractable alternative that often includes a degree of electron correlation, which is important for describing the behavior of many-electron systems. wikipedia.orgnumberanalytics.com The performance of different DFT functionals can vary, and their selection should be validated against experimental data or higher-level ab initio calculations when possible.

Table 1: Comparison of Ab Initio and DFT Methods

| Feature | Ab Initio Methods (e.g., Hartree-Fock) | Density Functional Theory (DFT) |

| Fundamental Principle | Solves the approximate Schrödinger equation. wavefun.com | Based on the electron density of the system. wikipedia.org |

| Empirical Parameters | Generally avoids empirical parameters. wavefun.com | Incorporates parameters in the exchange-correlation functional. wikipedia.org |

| Computational Cost | High, scales poorly with system size. numberanalytics.com | Lower than traditional ab initio methods, more scalable. wikipedia.org |

| Accuracy | Can be systematically improved, but high accuracy is computationally expensive. wavefun.com | Accuracy depends on the chosen exchange-correlation functional. researchgate.net |

| Typical Applications | Benchmarking, small to medium-sized molecules. | A wide range of molecular systems, including large molecules and solids. wikipedia.org |

Semi-empirical methods provide a faster alternative to ab initio and DFT calculations by incorporating experimental parameters to simplify the complex integrals in the Hartree-Fock formalism. uni-muenchen.dewikipedia.org These methods are particularly useful for studying large molecular systems where more rigorous methods would be computationally prohibitive. researchgate.net

Common semi-empirical methods include those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, such as MNDO, AM1, and PM3. numberanalytics.comuni-muenchen.de These methods have been parameterized to reproduce experimental data like heats of formation and molecular geometries. uni-muenchen.de More recent developments have led to improved parameterizations, such as PM6 and PM7, and the inclusion of d-orbitals for better description of elements beyond the second row. uni-muenchen.dewikipedia.org

While less accurate than ab initio or DFT methods, semi-empirical calculations can provide valuable qualitative insights and trends in electronic structure and molecular properties. researchgate.net They are often used for initial conformational searches or for studying large numbers of molecules in a high-throughput manner. The choice of a specific semi-empirical method depends on the system under study and the properties of interest, as their performance can vary. numberanalytics.com

Table 2: Overview of Common Semi-Empirical Methods

| Method | Full Name | Key Features |

| MNDO | Modified Neglect of Diatomic Overlap | One of the earliest NDDO-based methods. uni-muenchen.de |

| AM1 | Austin Model 1 | Improved version of MNDO with modified core-repulsion function. numberanalytics.comuni-muenchen.de |

| PM3 | Parametric Model number 3 | Re-parameterized version of AM1, often better for hydrogen bonds. numberanalytics.comuni-muenchen.de |

| PM6 | Parametric Model number 6 | Includes d-orbitals for more elements and is re-parameterized using a larger set of reference data. wikipedia.org |

| PM7 | Parametric Model number 7 | An extension of PM6 with further refinements to improve accuracy. wikipedia.org |

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques are instrumental in understanding the dynamic behavior and intermolecular interactions of methanediphosphonate systems. These methods allow for the exploration of conformational landscapes and the prediction of binding affinities.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the relative energies of different conformers and the energy barriers for their interconversion. libretexts.org These studies have shown that even for relatively simple ligands, the conformational landscape can be complex, with multiple low-energy states. rsc.org The rigidity of the ligand backbone is an important factor in its binding to metal ions or biological targets, as pre-organization of the ligand into a binding-competent conformation can reduce the entropic penalty of binding. nih.gov

Methanediphosphonates are excellent chelating agents for a variety of metal ions. Computational methods play a significant role in predicting the preferred binding sites and coordination geometries of these metal complexes. researchgate.net By calculating the interaction energies between the diphosphonate ligand and different metal ions, it is possible to identify the most favorable binding modes. plos.org

These calculations can reveal the specific atoms on the ligand that are involved in coordination, which are typically the oxygen atoms of the phosphonate (B1237965) groups. researchgate.net The coordination geometry (e.g., tetrahedral, octahedral) is influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the diphosphonate ligand. researchgate.net Various computational approaches, including sequence-based methods and those utilizing structural information, have been developed to predict metal ion binding sites in proteins and other biological systems. plos.orgbiorxiv.orgnih.govfrontiersin.orgnih.gov

The interaction of methanediphosphonates with crystalline surfaces is of great interest in various fields, including materials science and medicine. For instance, their ability to adsorb onto hydroxyapatite (B223615), the main mineral component of bone, is fundamental to their use in treating bone disorders. researchgate.net

Molecular modeling can be used to simulate the adsorption process and elucidate the underlying mechanisms. acs.org These simulations can provide a detailed picture of how the diphosphonate molecules orient themselves on the crystal surface and the nature of the interactions that stabilize the adsorbed state. researchgate.net Factors such as the surface chemistry of the crystal, the solvent environment, and the structure of the diphosphonate all play a role in the adsorption process. By understanding these factors at a molecular level, it is possible to design inhibitors with enhanced adsorption properties for specific applications. researchgate.net

Elucidation of Reaction Mechanisms and Isomerization Pathways

A primary application of computational chemistry in the study of diphosphonates is the elucidation of complex reaction mechanisms. mt.com A reaction mechanism describes the sequential, step-by-step molecular events that occur during a chemical transformation, including the breaking and forming of bonds. mt.com Computational models can map out these pathways, identify transition states, and determine the energetics of each step, which is crucial for understanding reaction kinetics and outcomes. mdpi.com

Bisphosphonates, the class of compounds to which methanediphosphonate belongs, are known to act via several molecular mechanisms. nih.gov The simpler, non-nitrogen-containing bisphosphonates, like clodronate, are metabolized within cells into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.gov These molecules can induce apoptosis (programmed cell death) in cells like osteoclasts. nih.gov More potent, nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which disrupts essential signaling proteins and interferes with osteoclast function and survival. nih.govnih.gov

Computational studies provide a deeper understanding of the specific reactions and regioselectivity involved. For instance, theoretical studies on the cyclization reactions to form heterocyclic methylenebisphosphonates have been conducted. researchgate.net By calculating the electronic structure of intermediates and the thermodynamic parameters, researchers can predict the most likely reaction pathway. researchgate.net

| Parameter | Finding | Significance |

|---|---|---|

| Regioisomer Stability | One regioisomer (S-3) was favored with an energy difference of 9.44 kcal/mol. | Predicts the selective formation of a single product isomer in the reaction. |

| Spectroscopic Correlation | Calculated frequencies and NMR chemical shifts matched experimental data for the favored isomer. | Confirms the structure of the reaction product and validates the computational model. |

| Mechanism Analysis | Thermodynamic and electronic structure calculations supported the pathway leading to the observed product. | Provides a rational basis for the reaction's regioselectivity. |

These theoretical investigations are not limited to synthesis. They are also critical in understanding isomerization pathways, where a molecule rearranges into a different structural form. For diphosphonates, this can involve changes in the conformation of the P-C-P backbone or the orientation of its side chains, which can significantly impact its biological activity and material properties.

Computational Design of Advanced Materials

Computational methods are at the forefront of designing new materials with tailored properties. nist.gov First-principles, or ab initio, calculations allow scientists to predict the behavior and properties of a material based solely on its chemical composition and crystal structure, without prior experimental data. ucm.es This predictive power accelerates the design of novel materials by allowing researchers to screen promising candidates computationally before undertaking expensive and time-consuming laboratory synthesis. ucm.es

In the context of diphosphonates, these design principles are used to create advanced materials for various applications. A notable example is the development of selective extractive substrates for detecting specific ions. Researchers have used Density Functional Theory (DFT) to model the interaction between phosphate-based monomers and metal ions to design materials with high selectivity. rsc.org

| Computational Method | System Studied | Objective | Key Finding |

|---|---|---|---|

| Density Functional Theory (DFT) | Complexes of bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP) with Ce(IV) and Pu(IV) ions. | Investigate the binding properties and selectivity of the BMEP monomer for Pu(IV). | Calculations corroborated experimental findings that homologue imprinting with Ce(IV) enhanced the extraction of Pu(IV). |

| Gas Phase Optimization | Structures of the free BMEP anion and its metal complexes (ML4 type). | Determine the most stable geometric configurations of the complexes. | Provided insight into the structural basis for the substrate's selectivity. |

By understanding the binding energies and structural conformations of diphosphonate-metal complexes, scientists can rationally design and functionalize surfaces and polymers. This approach has been successfully used to create a highly selective substrate for detecting ultra-trace amounts of Plutonium(IV), demonstrating the power of combining computational design with experimental validation. rsc.org

Application of Machine Learning in Diphosphonate Chemistry Research

Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical research by identifying complex patterns in large datasets. towardsai.net These algorithms can accelerate discovery by predicting molecular properties, modeling chemical reactions, and aiding in the design of new compounds and materials. towardsai.netnih.gov

In the field of diphosphonate chemistry, ML models are being applied to a range of challenges. Supervised learning algorithms, including neural networks, are trained on existing experimental data to make predictions for new, untested systems. researchgate.net This has significant potential to speed up research and reduce the cost of experimental procedures. researchgate.net

| Application Area | Description | Potential Impact on Diphosphonate Research |

|---|---|---|

| Compound Property Prediction | ML models, particularly deep learning approaches, predict properties like binding affinity, activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity). nih.gov | Faster screening of new diphosphonate derivatives for desired biological or material characteristics. |

| Reaction Outcome Prediction | Algorithms are trained on high-throughput experimental data to predict the yield and outcome of chemical reactions under different conditions. researchgate.net | Optimization of synthesis routes for trisodium (B8492382) methanediphosphonate and other complex phosphonates. |

| De Novo Design | Generative models design novel molecular structures with specific desired properties. nih.gov | Creation of entirely new diphosphonate-based molecules for specific therapeutic or material science applications. |

| Data Analysis | ML can analyze complex spectral data to automate the identification of compounds. towardsai.net | More efficient characterization of reaction products and intermediates in diphosphonate chemistry. |

The integration of machine learning with computational chemistry and experimental data provides a powerful new paradigm for research. For example, the findings from an exceptionally facile sigmatropic rearrangement in a fluorinated phosphonate system are expected to drive future computational and ML studies to better understand the complex interplay of enthalpic and entropic effects governing the reaction. acs.org As chemical datasets grow, the predictive accuracy and utility of ML models in diphosphonate research will continue to expand, paving the way for rapid innovation. nih.gov

Advanced Analytical Methodologies for Diphosphonate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of phosphonate-containing molecules, offering non-destructive methods to probe various aspects of their chemical nature.

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. In the context of Trisodium (B8492382) methanediphosphonate, these techniques provide a detailed fingerprint of the phosphonate (B1237965) groups and the central P-C-P bridge. The vibrational spectra are characterized by distinct bands corresponding to the stretching and bending of P-O, P-C, and C-H bonds.

The phosphonate group (PO₃²⁻) exhibits characteristic vibrational frequencies. The symmetric and asymmetric stretching vibrations of the P-O bonds are particularly informative. In metal complexes of diphosphonates, these frequencies are sensitive to the coordination environment of the phosphonate group. For instance, a study on lanthanide complexes with a diphosphonic acid derivative showed that the asymmetric and symmetric POO⁻ stretching frequencies appear at lower energies in the complexes compared to the sodium salt, indicating symmetrical coordination of the phosphonate groups through chelation or bridging interactions acs.org. The frequency difference between the asymmetric and symmetric POO⁻ stretching bands tends to decrease as the ionic potential of the metal ion increases acs.org.

Table 1: Typical Vibrational Frequencies for Phosphonate Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| P=O Stretching | 1250 - 1300 |

| PO₂⁻ Asymmetric Stretching | 1080 - 1150 |

| PO₂⁻ Symmetric Stretching | 980 - 1050 |

| P-C Stretching | 700 - 800 |

| P-O-H Bending | 1200 - 1400 |

| O-P-O Bending | 450 - 600 |

Note: These are general ranges and the exact frequencies for Trisodium methanediphosphonate may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. ³¹P NMR, in particular, is highly sensitive to the chemical environment of the phosphorus nucleus. The chemical shift (δ) in ³¹P NMR provides valuable information about the oxidation state, coordination number, and nature of the substituents on the phosphorus atom.

For diphosphonates, the ³¹P NMR spectrum typically shows a single resonance in a proton-decoupled spectrum, assuming the two phosphorus atoms are chemically equivalent. The chemical shift for pentavalent phosphorus compounds, such as phosphonates, generally falls within a broad range. Phosphonate esters and acids typically resonate in the region of 0 to +30 ppm relative to 85% H₃PO₄. For instance, the ³¹P NMR chemical shift for phosphate (B84403) groups is around +6.0 ppm rsc.org.

While the specific ³¹P NMR chemical shift for this compound is not explicitly found in the provided search results, related bisphosphonates have been studied extensively. The chemical shifts are influenced by pH and the presence of metal ions.

¹H and ¹³C NMR spectroscopy are also used to characterize the organic backbone of the molecule. For this compound, the ¹H NMR spectrum would be expected to show a triplet for the methylene (B1212753) (CH₂) protons due to coupling with the two equivalent phosphorus atoms. The ¹³C NMR spectrum would similarly show a triplet for the methylene carbon.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ³¹P | 0 to +30 | Singlet |

| ¹H (CH₂) | 2 - 4 | Triplet |

| ¹³C (CH₂) | 20 - 40 | Triplet |

Note: These are estimated ranges based on data for similar compounds.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Simple phosphonates without chromophoric groups, like this compound, are not expected to show significant absorption in the visible region. Their absorption is typically in the UV region, corresponding to σ → σ* and n → σ* transitions.

The primary utility of UV-Vis spectroscopy in the study of this compound is in monitoring its complexation with metal ions. The formation of a metal-ligand complex can lead to the appearance of new absorption bands, often referred to as charge-transfer bands csbsju.eduresearchgate.net. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The position and intensity of these bands can provide information about the nature of the metal-ligand interaction and the stoichiometry of the complex researchgate.netnih.gov. For instance, upon interaction of a ligand with metal ions, a bathochromic (red) or hypochromic (blue) shift of the absorption bands can be observed nih.gov.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can be used to confirm the presence of sodium, carbon, oxygen, and phosphorus and to determine their respective oxidation states. The binding energies of the core-level electrons are characteristic of each element and its chemical environment.

While specific XPS data for this compound is not available in the search results, typical binding energy ranges for the constituent elements in similar compounds can be referenced.

Table 3: Expected Core-Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| P | 2p | 132 - 134 |

| O | 1s | 531 - 533 |

| Na | 1s | 1071 - 1072 |

| C | 1s | 284 - 286 |

Note: These are approximate values based on data for various phosphonate and sodium compounds ukm.myxpsfitting.comaip.orgthermofisher.comthermofisher.com.

The P 2p spectrum for a phosphate is typically observed around 133 eV thermofisher.comthermofisher.com. The O 1s spectrum in phosphonates can be complex due to the presence of P-O-M and P=O bonds. The Na 1s binding energy for sodium compounds is generally found in the range of 1071–1071.5 eV aip.org. The C 1s peak for the methylene group would be expected in the typical range for aliphatic carbon.

Morphological and Structural Analysis

While spectroscopic techniques provide information about the molecular level, methods that probe the larger-scale structure and morphology are also crucial for a complete understanding of a compound.

While the crystal structure of this compound itself is not found in the provided search results, the structures of several metal complexes of diphosphonates have been reported. These studies reveal the versatile coordination chemistry of the phosphonate groups, which can act as monodentate, bidentate (chelating or bridging), or tridentate ligands.

For example, the crystal structure of a magnesium complex with a diphosphonate ligand has been determined, showing an octahedral coordination of the Mg²⁺ ion by oxygen atoms from six phosphonate groups of four different ligand anions. This leads to the formation of a one-dimensional polymeric chain.

Table 4: Example Crystallographic Data for a Diphosphonate Metal Complex

| Parameter | Value |

|---|---|

| Compound | [Mg(C₃H₁₀NO₆P₂)₂]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4507 |

| b (Å) | 11.2166 |

| c (Å) | 12.5770 |

| β (°) | 94.984 |

| V (ų) | 766.03 |

Data from a related magnesium diphosphonate complex.

Such crystallographic studies are vital for understanding the structure-property relationships in diphosphonate-based materials and for the rational design of new metal-organic frameworks with desired functionalities.

Small Angle Neutron Scattering (SANS) for Aggregation Behavior in Solution

Small Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure and aggregation of particles in solution over length scales from nanometers to micrometers. nih.gov In the context of diphosphonate research, SANS can provide valuable insights into the formation of aggregates, which is a critical factor in various applications. The technique is capable of characterizing the size, shape, and internal structure of aggregates formed by diphosphonate compounds in different solvent environments. nih.gov

Research on related compounds has demonstrated the utility of combining SANS with Ultra-Small Angle Neutron Scattering (USANS) to investigate structures across multiple length scales, revealing aggregations that can be orders of magnitude larger than a single particle. nih.gov The aggregation behavior of diphosphonates is of particular interest, as studies have shown their ability to strongly inhibit the aggregation of crystals like calcium oxalate (B1200264). nih.gov By employing contrast variation techniques, where different solvents such as H₂O and deuterated counterparts are used, SANS can elucidate the role of specific atoms, like hydrogen, in the formation and morphology of these aggregates. nih.gov Such studies can help build standard structural models for how diphosphonates behave in suspension, which is crucial for optimizing their performance in various applications. nih.gov

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Interactions

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary high-resolution techniques used to investigate surface structure and interactions at the nanometer scale. wiley.com SEM provides images by rastering an electron beam across a surface and detecting the emitted secondary electrons, offering a significant advantage in its large depth of field, which is ideal for imaging rough surfaces. wiley.com AFM, conversely, scans a sharp tip attached to a flexible cantilever across the surface, maintaining a constant force to generate a three-dimensional topographic image. wiley.com

In the study of diphosphonates, these techniques are invaluable for understanding how the molecules interact with various surfaces. For instance, research on the interaction of diphosphonates with calcitic surfaces has been crucial to understanding their role as dissolution inhibitors. nih.gov AFM can be used to perform approach-retract cycles, yielding force-distance graphs that provide data on surface adhesion and mechanical properties. nih.gov This can indirectly indicate the surface charges of materials interacting with diphosphonates. nih.gov The adsorption of diphosphonates at a calcite/water interface, for example, involves the interaction of charged species in the solution with charged surface species. nih.gov Molecular modeling studies have further quantified the interactions of diphosphonic acid-based surfactants with calcium-containing minerals like calcite, fluorite, and fluorapatite, with theoretical predictions matching well with experimental results. researchgate.net

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Imaging Mechanism | Detection of secondary electrons from a rastered electron beam wiley.com | Scanning a sharp tip on a cantilever across the surface wiley.com |

| Primary Information | Surface topography (2D projection) wiley.com | 3D surface topography, adhesion, mechanical properties wiley.comnih.gov |

| Key Advantage | Large depth of field, suitable for very rough surfaces wiley.com | Provides direct height information and can measure surface forces wiley.comnih.gov |

| Environment | Typically requires vacuum | Can be operated in air or liquid environments wiley.com |

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) is an essential scientific tool for imaging materials at the nanoscale, capable of determining structure, morphology, and elemental composition with high resolution. researchgate.netresearchgate.net Unlike SEM, which scans the surface, TEM transmits a high-energy electron beam (typically 60 to 300 keV) through an ultra-thin sample (around 100 nm) to generate a 2D projection image. researchgate.net This allows for the visualization of internal structures and lattice planes. youtube.com High-Resolution TEM (HRTEM) can achieve spatial resolutions of less than 1 Å, enabling the study of atomic structures. researchgate.net

In diphosphonate research, TEM is particularly useful for characterizing the nanoscale structures of materials incorporating these compounds, such as bisphosphonate-functionalized nanoparticles. researchgate.net TEM images can reveal the size, shape, and distribution of such nanoparticles. researchgate.netresearchgate.net For instance, studies have used TEM to confirm the successful synthesis of nanoparticles and to visualize their morphology at different magnifications. researchgate.net Recent advancements have also enabled time-resolved TEM, allowing for the observation of structural evolution and nanoscale dynamics in real-time, which could be applied to study processes involving diphosphonates. illinois.edunih.gov

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. malvernpanalytical.com It works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to the material's crystalline phase, acting as a fingerprint for identification. malvernpanalytical.com XRD can provide a wealth of information, including phase composition, lattice parameters, crystallite size, and crystal orientation. mdpi.comdoitpoms.ac.uk

For diphosphonates, XRD is critical for characterizing the solid-state properties of these compounds and their various salt forms and hydrates. jst.go.jp Analysis of bisphosphonate hydrate crystals, for example, uses XRD to confirm that the crystalline powders consist of a single phase by comparing experimental patterns with those calculated from single-crystal structures. jst.go.jp The technique can distinguish between different hydrated forms and identify changes in the crystal structure. jst.go.jp By refining high-resolution XRD data, the precise atomic coordinates within the crystal lattice can be determined. jst.go.jpresearchgate.net The broadening of peaks in an XRD pattern can also be analyzed to estimate the average crystallite size of nanomaterials.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21/c researchgate.net |

| a (Å) | 8.1097 researchgate.net |

| b (Å) | 14.8814 researchgate.net |

| c (Å) | 10.1264 researchgate.net |

| β (°) | 108.575 researchgate.net |

| Volume (ų) | 1157.1 researchgate.net |

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. wiley.com For diphosphonates, which are often polar compounds, HPLC methods are essential for assessing purity and separating related substances. sielc.com Various HPLC modes can be employed, including ion-pairing reversed-phase and hydrophilic interaction liquid chromatography (HILIC). wiley.comiaea.org

Ion-pairing reversed-phase HPLC has been successfully used to separate mixtures of technetium-labeled methylene diphosphonate (MDP) complexes, allowing for the quantification of impurities. iaea.org Studies have shown that labeling procedures for MDP kits can produce multiple, chromatographically separable components, with as many as fifteen complexes observed over time. iaea.org HILIC is another valuable approach for separating polar phosphonates, often coupled with mass spectrometry (LC/MS) for enhanced identification. wiley.com The choice of mobile phase, which typically consists of an acetonitrile/water mixture with an acid like phosphoric or formic acid, is critical for achieving effective separation. sielc.com

Thin-Layer Chromatography (TLC) for Compound Separation and Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. chemistryhall.comlibretexts.orgsigmaaldrich.com It involves a stationary phase, such as silica gel coated on a plate, and a mobile phase that moves up the plate via capillary action, separating components of a mixture based on their differential affinities for the two phases. chemistryhall.comnih.gov TLC is widely used for monitoring reaction progress and for determining the purity of a substance. chemistryhall.comanalyticaltoxicology.com

In the analysis of diphosphonates, TLC is frequently used to determine radiochemical purity, particularly for radiolabeled compounds. nih.govnih.gov For example, the purity of 177Lu-labeled methylene diphosphonate has been assessed using TLC, where the separated components are identified by their retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgnih.gov

| Compound | Rf Value | Reference |

|---|---|---|

| [177Lu]-Methylene Diphosphonate | 0.82 ± 0.04 | nih.gov |

| 177LuCl3 | 0.00 | nih.gov |

Other Specialized Analytical Approaches

Beyond routine spectroscopic and chromatographic methods, specialized techniques are employed to gain deeper insights into the characteristics of diphosphonates. These methods are crucial for verifying the molecular structure and understanding intermolecular interactions.